N-(4-fluoro-2-methylphenyl)naphthalene-2-sulfonamide
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Overview
Description
N-(4-fluoro-2-methylphenyl)naphthalene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound is characterized by the presence of a naphthalene ring and a sulfonamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-methylphenyl)naphthalene-2-sulfonamide can be achieved through various methods. One common approach involves the reaction of 4-fluoro-2-methylaniline with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected and purified.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-methylphenyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation Reactions: The naphthalene ring can undergo oxidation to form naphthoquinone derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and alkyl halides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Alkylated or arylated derivatives of the original compound.
Oxidation Reactions: Naphthoquinone derivatives.
Reduction Reactions: Corresponding amines.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)naphthalene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts the production of folic acid, leading to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonamide: A structurally similar compound with a naphthalene ring and a sulfonamide group.
N-[4-(4-methylphenoxy)phenyl]naphthalene-2-sulfonamide: Another related compound with a similar sulfonamide structure.
Uniqueness
N-(4-fluoro-2-methylphenyl)naphthalene-2-sulfonamide is unique due to the presence of the fluoro and methyl groups on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C17H14FNO2S |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(4-fluoro-2-methylphenyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C17H14FNO2S/c1-12-10-15(18)7-9-17(12)19-22(20,21)16-8-6-13-4-2-3-5-14(13)11-16/h2-11,19H,1H3 |
InChI Key |
PLUVRXKNIWFTQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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